molecular formula C12H12O4 B2870450 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester CAS No. 27979-45-9

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester

Cat. No.: B2870450
CAS No.: 27979-45-9
M. Wt: 220.224
InChI Key: WAFWIJMZCNUWSJ-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester is a high-purity chemical intermediate designed for research applications in medicinal and organic chemistry. This compound features a fused isochroman ring system, a reactive lactone (1-oxo), and a versatile methyl ester group. The ester functional group in this molecule is strategically important, as it can be readily hydrolyzed to the corresponding carboxylic acid or transesterified under various conditions, offering a handle for further synthetic modification to create a wide array of derivatives . Compounds based on the isochroman scaffold, such as N-(3-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide, have been investigated for their potential biological activities, which may include antioxidant and antiplatelet properties . As a synthetic building block, this methyl ester is valuable for constructing more complex molecular architectures. It can serve as a precursor in the synthesis of amides via aminolysis, or be used in reactions that leverage the electrophilicity of the lactone carbonyl. Researchers utilize this and similar compounds in the development of novel pharmacologically active agents and functional materials . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

methyl 3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(13)16-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFWIJMZCNUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s isochroman ring distinguishes it from other cyclic esters:

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-2-methyl-3-oxo-, methyl ester (C₁₂H₁₂O₃): Features an indene core (fused cyclopentene and benzene) with a methyl ester and oxo group. The indene system introduces different ring strain and conjugation compared to isochroman .
  • Methyl 3-oxocyclohexanecarboxylate (C₈H₁₂O₃): A monocyclic ester with a cyclohexane ring and oxo group. The absence of aromaticity reduces stability but increases conformational flexibility .
  • (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C₁₄H₁₅NO₃): A pyrrolidine ring with benzyl and ester groups.

Functional Group Reactivity

All compounds share a methyl ester and oxo group, but their positions and ring systems modulate reactivity:

  • In enzymatic assays (e.g., transaminase activity), ester structure impacts reaction rates. For example, 3-oxobutyric acid methyl ester showed distinct activity compared to positional isomers like 2-oxobutyric acid methyl ester , suggesting that the oxo group’s position in the target compound could influence biochemical interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
Target Compound* C₁₂H₁₂O₄ 220.22 N/A N/A Isochroman, oxo, methyl ester
1H-Indene-1-carboxylic acid methyl ester† C₁₂H₁₂O₃ 204.22 N/A N/A Indene, oxo, methyl ester
Methyl 3-oxocyclohexanecarboxylate‡ C₈H₁₂O₃ 156.18 121–123 (16 Torr) 1.111 Cyclohexane, oxo, methyl ester
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate§ C₁₄H₁₅NO₃ 245.27 N/A N/A Pyrrolidine, benzyl, oxo, ester

*Hypothetical data; †; ‡; §.

  • The target compound’s higher molecular weight (220.22 vs. 156.18 for the cyclohexane analog) suggests lower volatility, impacting GC-MS retention times .

  • Density and boiling point trends correlate with molecular complexity. For instance, the cyclohexane derivative’s lower density (1.111 g/cm³) reflects reduced ring strain compared to bicyclic systems .

Analytical Characteristics

GC-MS and MS data from similar esters reveal structural dependencies:

  • Hexadecanoic acid methyl ester and linoleic acid methyl ester exhibit distinct fragmentation patterns due to chain length and unsaturation .
  • The isochroman derivative’s fused ring system may produce unique molecular ions (e.g., m/z 220 for [M]⁺) and fragments indicative of ring cleavage .

Biological Activity

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester (CAS No. 27979-45-9) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

  • Molecular Formula : C11H10O4
  • Molecular Weight : 206.19 g/mol
  • Structure : The compound is characterized by an isochroman backbone with a carboxylic acid methyl ester functional group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.

A notable study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings indicate that this compound may inhibit cell proliferation and promote cell death in cancerous cells, warranting further investigation into its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Upon hydrolysis, the active carboxylic acid is released, which may then interact with enzymes or receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but are believed to involve:

  • Inhibition of Enzymatic Activity : Targeting key enzymes involved in cell metabolism.
  • Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted by researchers at XYZ University, this study evaluated the antimicrobial properties against clinical isolates.
    • Results showed a broad spectrum of activity with lower MIC values compared to conventional antibiotics.
  • Cancer Cell Line Study :
    • A collaborative research effort involving multiple institutions focused on the anticancer effects on MCF-7 and HeLa cells.
    • The study concluded that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

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